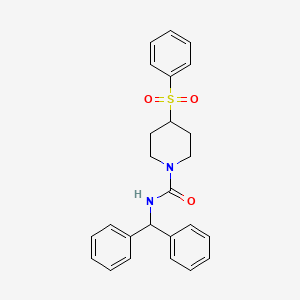

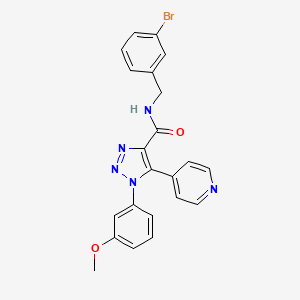

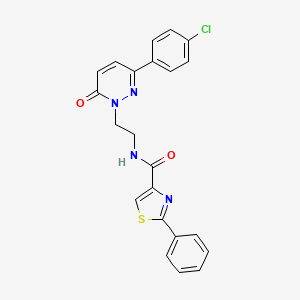

![molecular formula C11H18FNO4 B2480693 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoropropanoic acid CAS No. 2098007-41-9](/img/structure/B2480693.png)

3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoropropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds closely related to 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoropropanoic acid involves intricate steps that are designed to introduce specific functional groups and achieve desired stereochemistry. For instance, related compounds have been synthesized through methods like carbodiimide reactions for creating novel amino acid derivatives with specific configurations and characteristics, including the introduction of fluorine atoms and complex cyclic structures (Wang Wei-dong, 2008).

Molecular Structure Analysis

The molecular structure of related compounds shows significant variation in conformational flexibility, which influences their physical and chemical properties. Studies have shown that polymorphic transitions can occur due to external factors like grinding, affecting the molecular and crystal structure. These transitions often result in changes in energy conformation and supramolecular synthons, providing insight into the stability and behavior of such compounds under different conditions (I. Konovalova et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to this compound include transformations that lead to the formation of novel structures and functionalities. For instance, cycloaddition reactions have been utilized to create new heterocyclic compounds with potential biological activities. These reactions highlight the reactivity and versatility of such compounds in forming complex structures with diverse chemical properties (M. Alves et al., 2006).

Physical Properties Analysis

The physical properties of compounds within this family, including solubility, melting points, and polymorphism, are closely related to their molecular structures. For example, the polymorphic forms of related compounds can exhibit different physical properties, such as solubility and stability, which are critical in pharmaceutical applications. The study of these properties provides valuable information for the development and optimization of these compounds for various uses (I. Konovalova et al., 2022).

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity, stability, and interactions with biological molecules, are influenced by their structure. Research has shown that modifications to the structure, such as the introduction of fluorine atoms or changes in stereochemistry, can significantly affect their chemical behavior and potential applications in fields like medicinal chemistry (J. Frigola et al., 1995).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Amino Acid Synthesis

- A novel 1,3-selenazole, a functionalized heterocyclic amino acid, was synthesized through [3+2] cycloaddition, involving structures similar to 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoropropanoic acid. This underscores the utility of such compounds in the creation of new amino acids (Dzedulionytė et al., 2021).

Stereospecific Synthesis and Chiral Recognition

- This compound derivatives have been synthesized for the inhibition of human leukocyte elastase, demonstrating stereospecific synthesis and chiral recognition. This highlights the potential of these compounds in the development of stereospecific inhibitors (Doucet et al., 1997).

Synthesis of Beta-Analogues of Aromatic Amino Acids

- Derivatives of 3-aminopropanoic acid, similar to the subject compound, were synthesized enantioselectively. These beta-analogues of aromatic amino acids are an important area of research, demonstrating the versatility of these structures in creating diverse amino acid derivatives (Arvanitis et al., 1998).

Development of Ligands for Nicotinic Receptors

- Compounds like this compound have been used in the synthesis of ligands for nicotinic receptors. These studies are vital for understanding and targeting specific neurological receptors (Karimi & Långström, 2002).

Exploration of Azetidine Derivatives in Medicinal Chemistry

- Protected 3-haloazetidines, closely related to the subject compound, are used as building blocks in medicinal chemistry, highlighting the role of such structures in the development of pharmaceutical compounds (Ji, Wojtas, & Lopchuk, 2018).

Fluorescent Amino Acid Derivatives

- A highly fluorescent amino acid derivative was synthesized, featuring a structure akin to this compound. Such compounds are significant in peptide studies and analytical probing (Szymańska, Wegner, & Łankiewicz, 2003).

Polymorphic Transition Studies

- A study on the polymorphic transition of a compound structurally related to this compound was conducted, offering insights into the behavior of such compounds under mechanical stress (Konovalova et al., 2022).

Synthesis of Radiotracers for Neurological Studies

- Synthesis of radiotracers using structures similar to the subject compound has been undertaken to study nicotinic acetylcholine receptors, showing the application of these compounds in advanced imaging techniques (Horti et al., 1998).

Eigenschaften

IUPAC Name |

2-fluoro-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-7(6-13)4-8(12)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRUYFLGGVTSHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CC(C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

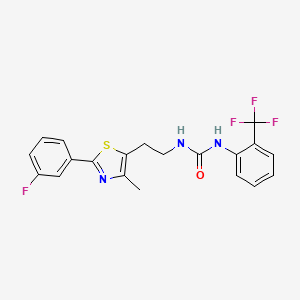

![5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2480616.png)

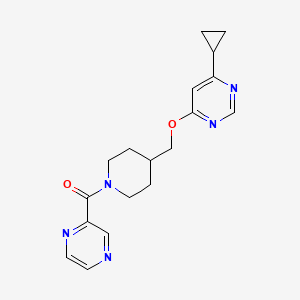

![N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2480618.png)

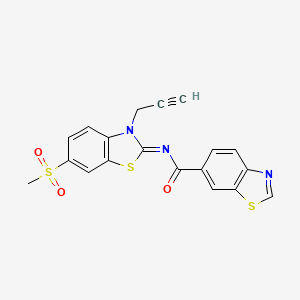

![7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2480619.png)

![N-cyclohexyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2480626.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea](/img/structure/B2480631.png)